3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Brand Name: Vulcanchem
CAS No.: 87779-78-0
VCID: VC2031578
InChI: InChI=1S/C11H11BrO/c12-9-6-5-8-3-1-2-4-11(13)10(8)7-9/h5-7H,1-4H2
SMILES: C1CCC(=O)C2=C(C1)C=CC(=C2)Br
Molecular Formula: C11H11BrO
Molecular Weight: 239.11 g/mol

3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

CAS No.: 87779-78-0

Cat. No.: VC2031578

Molecular Formula: C11H11BrO

Molecular Weight: 239.11 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one - 87779-78-0

Specification

CAS No. 87779-78-0
Molecular Formula C11H11BrO
Molecular Weight 239.11 g/mol
IUPAC Name 3-bromo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one
Standard InChI InChI=1S/C11H11BrO/c12-9-6-5-8-3-1-2-4-11(13)10(8)7-9/h5-7H,1-4H2
Standard InChI Key BBLCBJCONMZHBE-UHFFFAOYSA-N
SMILES C1CCC(=O)C2=C(C1)C=CC(=C2)Br
Canonical SMILES C1CCC(=O)C2=C(C1)C=CC(=C2)Br

Introduction

Chemical Identity and Structure

Basic Information

3-Bromo-6,7,8,9-tetrahydro-5H-benzo annulen-5-one (CAS No. 87779-78-0) belongs to the class of brominated benzoannulenes. It contains a benzene ring fused to a seven-membered alicyclic ring with a ketone functionality at position 5 and a bromine atom at position 3. The molecular formula is C₁₁H₁₁BrO with a molecular weight of 239.11 g/mol . The compound features an aromatic system that contributes to its chemical reactivity and synthetic utility.

Structural Identifiers

The compound's structure can be represented through various chemical notations that facilitate its identification in chemical databases and literature. These identifiers are crucial for accurate referencing and searching in scientific databases.

Identifier TypeValueSource
IUPAC Name3-bromo-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one
InChIInChI=1S/C11H11BrO/c12-9-6-5-8-3-1-2-4-11(13)10(8)7-9/h5-7H,1-4H2
InChI KeyBBLCBJCONMZHBE-UHFFFAOYSA-N
SMILESC1CCC(=O)C2=C(C1)C=CC(=C2)Br
CAS Number87779-78-0
Molecular FormulaC₁₁H₁₁BrO
Molecular Weight239.11 g/mol

Physical and Chemical Properties

The physical and chemical properties of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo annulen-5-one determine its behavior in various chemical reactions and influence its potential applications in research and industry.

PropertyDescriptionSource
Physical FormSolid
Storage TemperatureRoom Temperature
Functional GroupsKetone, Aromatic ring, Halogen (Bromine)
Purity (Commercial)98%
Hazard ClassificationWarning (GHS07)

Synthesis Methods

General Synthetic Approaches

The synthesis of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo annulen-5-one typically involves a multi-step process, with several documented methods in the literature. The most common approach utilizes a bromination reaction of the parent compound, 6,7,8,9-tetrahydro-5H-benzo annulen-5-one.

Alternative Synthesis Methods

An alternative approach involves direct bromination of 6,7,8,9-tetrahydro-5H-benzo annulen-5-one using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of appropriate solvents like carbon tetrachloride or chloroform. This method offers a more direct route but may result in multiple brominated products requiring careful purification.

Chemical Reactivity

Types of Reactions

3-Bromo-6,7,8,9-tetrahydro-5H-benzo annulen-5-one participates in various chemical reactions due to its functional groups, particularly the bromine substituent and the ketone functionality. Understanding these reactions is crucial for utilizing this compound in organic synthesis.

Substitution Reactions

The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles including amines, thiols, and alkoxides under appropriate conditions. This reactivity makes the compound valuable for introducing diverse functional groups at the 3-position.

Reduction Reactions

The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), providing access to the corresponding alcohol derivatives.

Oxidation Reactions

The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reagents and Reaction Conditions

Reaction TypeReagentsConditionsExpected Products
Nucleophilic SubstitutionAmines, thiols, alkoxidesBase, appropriate solvent, room temperature to reflux3-Substituted derivatives
ReductionNaBH₄, LiAlH₄Low temperature, appropriate solvent5-Hydroxy derivatives
OxidationKMnO₄, CrO₃Acidic or basic conditionsCarboxylic acid derivatives
Cross-couplingBoronic acids, organostannanes, Pd catalystsBase, organic solvent, heat3-Aryl or alkyl derivatives

Synthetic Applications

The reactivity profile of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo annulen-5-one makes it a valuable intermediate in the synthesis of more complex molecules. The bromine substituent provides a handle for introducing various functional groups through substitution reactions or cross-coupling methodologies, while the ketone group offers additional synthetic possibilities through condensation reactions or reductions.

Applications in Scientific Research

Role in Organic Synthesis

3-Bromo-6,7,8,9-tetrahydro-5H-benzo annulen-5-one serves as an essential building block in organic synthesis due to its reactive functional groups and unique structural features. Its applications in this field are diverse and significant.

Building Block in Chemical Synthesis

The compound functions as a versatile intermediate for constructing more complex molecules. The bromine atom facilitates various transformations, particularly through nucleophilic substitution reactions and metal-catalyzed cross-coupling reactions like Suzuki-Miyaura and Heck couplings.

Reactivity and Derivatives

The compound can undergo multiple transformations to yield valuable derivatives:

Reaction TypeDescriptionExample Products
Nucleophilic SubstitutionReplacement of Br with nucleophilesAmines, alcohols, thiols
Electrophilic SubstitutionAddition of electrophiles to the aromatic ringAlkylated and acylated derivatives
ReductionReduction of the ketoneAlcohols and hydrocarbon derivatives
Cross-couplingMetal-catalyzed coupling reactionsArylated and alkylated derivatives

Medicinal Chemistry Applications

Compound TypeCell Line TestedObserved Activity
Benzoannulene DerivativesMCF-7 (Breast cancer)Significant cytotoxicity
Benzoannulene DerivativesA549 (Lung cancer)Induction of apoptosis

Antimicrobial Properties

Studies have indicated that compounds related to 3-Bromo-6,7,8,9-tetrahydro-5H-benzo annulen-5-one exhibit antimicrobial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.

Material Science Applications

The compound and its derivatives have potential applications in material science, particularly in polymer chemistry. Incorporating benzoannulene units into polymer matrices can enhance thermal stability and mechanical strength. Studies on copolymers containing benzoannulene units have shown improved resistance to thermal degradation compared to traditional polymers.

PropertyStandard PolymerPolymer with Benzoannulene
Thermal Stability200°C250°C
Tensile Strength30 MPa45 MPa

Biological Activity

Mechanisms of Biological Action

The biological activity of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo annulen-5-one and its derivatives can be attributed to several mechanisms of action at the molecular level. These mechanisms help explain the compound's potential therapeutic applications.

Interaction with Biological Targets

The compound may interact with various biological targets through different mechanisms:

  • GABA Receptors: The compound may act as an agonist or antagonist at GABA receptors, influencing anxiety and seizure thresholds.

  • DNA Interaction: Its planar structure allows intercalation between DNA bases, affecting replication and transcription processes.

  • Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways in pathogens or cancer cells.

Anticancer Activity

Research on the anticancer potential of benzoannulene derivatives has yielded promising results. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of the mitochondrial pathway. Additionally, their ability to interact with DNA may lead to the inhibition of cancer cell proliferation.

Case Studies on Anticancer Activity

A study investigated the effects of various derivatives on MCF-7 and A549 cells. The findings revealed significant cytotoxicity with IC₅₀ values indicating the compounds' potency against these cancer cell lines.

StudyFindings
Study on breast cancer cellsInduced apoptosis with a reduction in cell viability by 70% at 10 µM concentration
Study on lung cancer cellsDemonstrated antiproliferative effects through cell cycle arrest

Antimicrobial Properties

Compounds similar to 3-Bromo-6,7,8,9-tetrahydro-5H-benzo annulen-5-one have shown effectiveness against various bacterial strains. Research indicates antimicrobial activity with minimum inhibitory concentrations (MIC) that suggest potential therapeutic applications.

Bacterial StrainMIC Value
Escherichia coli50 µg/mL

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems has been a focus of research. It has been observed to modulate GABAergic activity, which is crucial for anxiolytic and sedative effects. This modulation may occur through binding to benzodiazepine receptors, similar to other known anxiolytics.

Structure-Activity Relationships

Comparison with Similar Compounds

Understanding the structure-activity relationships of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo annulen-5-one requires comparing it with structurally similar compounds. This comparison helps elucidate how structural modifications affect chemical reactivity and biological activity.

Comparison with Positional Isomers

The position of the bromine atom significantly affects the compound's properties and reactivity. Comparing 3-Bromo-6,7,8,9-tetrahydro-5H-benzo annulen-5-one with its positional isomer, 1-Bromo-6,7,8,9-tetrahydro-5H-benzo annulen-5-one (CAS: 87779-79-1), reveals distinct differences in reactivity patterns and biological activities .

CompoundCAS NumberKey Structural DifferenceEffect on Reactivity
3-Bromo-6,7,8,9-tetrahydro-5H-benzo annulen-5-one87779-78-0Bromine at position 3More accessible for substitution reactions
1-Bromo-6,7,8,9-tetrahydro-5H-benzo annulen-5-one87779-79-1Bromine at position 1Sterically hindered, different electronic effects

Comparison with Other Derivatives

Other derivatives, such as 3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one (CAS: 1341679-77-3), introduce additional substituents that further modify the compound's properties .

CompoundAdditional SubstituentEffect on Properties
3-Bromo-6,7,8,9-tetrahydro-5H-benzo annulen-5-oneNone (reference)Baseline reactivity and properties
3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-oneMethyl at position 7Increased lipophilicity, altered biological activity
3-bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-oneKetone at position 6 instead of 5Different reactivity pattern, altered biological targets

Effect of Bromine Substitution

The bromine substituent at position 3 of the benzoannulene ring system introduces several important effects:

  • Electronic Effects: The bromine atom, being electronegative, withdraws electron density from the aromatic system, affecting the reactivity of the ring towards electrophilic and nucleophilic reagents.

  • Steric Effects: The bromine atom's size influences the approach of reagents and the conformational preferences of the molecule.

  • Leaving Group Capability: The bromine atom serves as an excellent leaving group in substitution reactions, facilitating the introduction of various functional groups.

These effects collectively determine the compound's chemical behavior and its utility in organic synthesis and medicinal chemistry applications.

Current Research and Future Directions

Recent Research Developments

Recent research on 3-Bromo-6,7,8,9-tetrahydro-5H-benzo annulen-5-one and related compounds has focused on expanding their applications in medicinal chemistry and materials science. As of 2025, several key developments have emerged:

Medicinal Chemistry Advancements

Recent studies have explored the potential of benzoannulene derivatives in targeting specific cellular pathways relevant to cancer and other diseases. Structure-activity relationship studies have identified key structural features that enhance biological activity, guiding the design of more potent and selective compounds.

Synthetic Methodology Improvements

Advances in synthetic methods have facilitated more efficient and selective preparation of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo annulen-5-one and its derivatives. These include optimized conditions for bromination reactions and new approaches to constructing the benzoannulene core structure .

Targeted Drug Development

The compound's versatility as a synthetic intermediate positions it well for use in developing targeted therapeutics. Its ability to undergo various transformations allows for the creation of diverse chemical libraries for drug discovery programs focusing on cancer, bacterial infections, and neurological disorders.

Advanced Materials

The incorporation of benzoannulene derivatives into polymer systems and other materials continues to be explored for applications in electronics, energy storage, and structural materials. The unique properties conferred by these structures may lead to materials with enhanced performance characteristics.

Research Gaps and Opportunities

Despite the progress made in understanding and utilizing 3-Bromo-6,7,8,9-tetrahydro-5H-benzo annulen-5-one, several research gaps remain that present opportunities for future investigation:

  • Comprehensive Mechanistic Studies: More detailed investigations into the mechanism of action in biological systems would enhance the rational design of derivatives with improved therapeutic properties.

  • Green Synthesis Approaches: Development of more environmentally friendly synthetic routes that reduce the use of hazardous reagents and solvents.

  • Combination Therapy Potential: Exploration of synergistic effects when benzoannulene derivatives are combined with established therapeutic agents.

  • Structure Optimization: Further refinement of the structure to enhance specificity for biological targets while reducing potential side effects.

These research opportunities represent promising directions for expanding the utility and applications of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo annulen-5-one in various scientific and industrial fields.

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